molecular formula C14H8N4O B3050123 3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile CAS No. 23767-72-8

3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile

Cat. No. B3050123
CAS RN: 23767-72-8
M. Wt: 248.24 g/mol
InChI Key: RRNQCBSXGOYEDE-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile, also known as MPTC, is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. MPTC is a cyclopropane derivative that is commonly used in various fields of research, including medicinal chemistry, organic synthesis, and materials chemistry.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile is not fully understood, but it is believed to involve the disruption of microtubule dynamics in cancer cells. Microtubules play a crucial role in cell division, and 3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile has been shown to inhibit their polymerization, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile has been shown to have a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit tubulin polymerization, and reduce the expression of various oncogenes. 3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile is its potent antitumor activity against various cancer cell lines. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of 3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile is its low solubility, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research and development of 3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile. One potential area of research is the synthesis of 3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile analogs with improved solubility and bioavailability. Another area of research is the investigation of 3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile's potential use in combination therapy with other chemotherapeutic agents. Additionally, the development of targeted drug delivery systems for 3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile could improve its efficacy and reduce its toxicity. Overall, the potential applications of 3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile in the field of medicinal chemistry are vast, and further research is needed to fully explore its therapeutic potential.

Scientific Research Applications

3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile has been extensively studied for its potential use in medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile has also been found to be a potent inhibitor of tubulin polymerization, which is a critical process for cancer cell division.

properties

IUPAC Name

3-(4-methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O/c1-19-11-4-2-10(3-5-11)12-13(6-15,7-16)14(12,8-17)9-18/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNQCBSXGOYEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(C2(C#N)C#N)(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90294850
Record name 3-(4-methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile

CAS RN

23767-72-8
Record name NSC98490
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98490
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC98397
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98397
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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